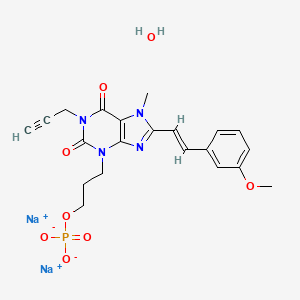![molecular formula C24H18N12Ru B12040897 [Ru(bpz)3][PF6]2, AldrichCPR](/img/structure/B12040897.png)
[Ru(bpz)3][PF6]2, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Ru(bpz)3][PF6]2 involves the preparation of the 2,2’-bipyrazine ligand followed by its complexation with ruthenium. An improved procedure for synthesizing this compound includes a high-yielding palladium-catalyzed synthesis of the 2,2’-bipyrazine ligand . The reaction conditions typically involve the use of palladium catalysts and suitable solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for [Ru(bpz)3][PF6]2 are not extensively documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The use of palladium-catalyzed reactions and controlled environments ensures the production of high-purity compounds suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
[Ru(bpz)3][PF6]2 undergoes various chemical reactions, primarily serving as a photocatalyst. It is involved in oxidation, reduction, and substitution reactions. The compound is particularly effective in visible-light-mediated reactions, such as the hydrothiolation of alkenes and cycloaddition reactions .
Common Reagents and Conditions
Common reagents used with [Ru(bpz)3][PF6]2 include alkenes, cyclopropylamines, and styrene derivatives. The reactions typically occur under visible light irradiation, utilizing the compound’s photocatalytic properties to facilitate the formation of desired products .
Major Products
The major products formed from reactions involving [Ru(bpz)3][PF6]2 include cyclopentylamine derivatives and trans-substituted cyclohexene derivatives. These products result from cycloaddition and hydrothiolation reactions, respectively .
Applications De Recherche Scientifique
[Ru(bpz)3][PF6]2 has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in studying light-induced biological processes.
Industry: It is employed in the synthesis of complex organic molecules and materials science.
Mécanisme D'action
The mechanism by which [Ru(bpz)3][PF6]2 exerts its effects involves its ability to absorb visible light and undergo photoexcitation. This leads to the generation of reactive intermediates, such as radicals and radical ions, which facilitate various chemical transformations. The compound’s molecular targets include alkenes and cyclopropylamines, with pathways involving radical-mediated cycloaddition and hydrothiolation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,2’-bipyridyl)ruthenium(II) dichloride
- Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate
- Tris(2,2’-bipyridyl)ruthenium(II) hexahydrate
Uniqueness
Compared to similar compounds, [Ru(bpz)3][PF6]2 is unique due to its electron-deficient bipyrazyl ligands, which enhance its photooxidative capabilities. This makes it particularly effective in photoredox transformations where other ruthenium complexes may not perform as well .
Propriétés
Formule moléculaire |
C24H18N12Ru |
|---|---|
Poids moléculaire |
575.6 g/mol |
Nom IUPAC |
2-pyrazin-2-ylpyrazine;ruthenium |
InChI |
InChI=1S/3C8H6N4.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h3*1-6H; |
Clé InChI |
VEEMVPAUPIJPLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040820.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)
![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)

![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate](/img/structure/B12040879.png)
![N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride](/img/structure/B12040880.png)
![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)

![4-{4-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12040891.png)



![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)
